2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
Brand Name: Vulcanchem
CAS No.: 1353947-36-0
VCID: VC8232479
InChI: InChI=1S/C11H19ClN2O/c1-13(10-2-3-10)7-9-4-5-14(8-9)11(15)6-12/h9-10H,2-8H2,1H3
SMILES: CN(CC1CCN(C1)C(=O)CCl)C2CC2
Molecular Formula: C11H19ClN2O
Molecular Weight: 230.73 g/mol

2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

CAS No.: 1353947-36-0

Cat. No.: VC8232479

Molecular Formula: C11H19ClN2O

Molecular Weight: 230.73 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone - 1353947-36-0

Specification

CAS No. 1353947-36-0
Molecular Formula C11H19ClN2O
Molecular Weight 230.73 g/mol
IUPAC Name 2-chloro-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C11H19ClN2O/c1-13(10-2-3-10)7-9-4-5-14(8-9)11(15)6-12/h9-10H,2-8H2,1H3
Standard InChI Key BMCQGISLFDBTFR-UHFFFAOYSA-N
SMILES CN(CC1CCN(C1)C(=O)CCl)C2CC2
Canonical SMILES CN(CC1CCN(C1)C(=O)CCl)C2CC2

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 2-chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone (C₁₁H₁₉ClN₂O; molecular weight: 230.73 g/mol) features a pyrrolidine ring substituted at the 3-position with a cyclopropyl-methyl-amino group and a chloro-ethanone moiety at the 1-position. The cyclopropane ring introduces significant steric hindrance and electronic effects, which influence the compound’s conformational flexibility and interaction with biological targets .

Stereochemical Considerations

The 3-position substitution on the pyrrolidine ring creates two chiral centers, leading to four possible stereoisomers. Computational modeling suggests that the cis configuration (where the cyclopropyl-methyl-amino and ethanone groups occupy adjacent positions) may enhance binding affinity to enzymatic pockets due to reduced steric clashes .

Spectroscopic Profiles

While experimental NMR and IR data for this specific compound are unavailable, analogs with similar substituents exhibit characteristic signals:

  • ¹H NMR: Pyrrolidine protons resonate at δ 1.8–2.5 ppm, while the cyclopropane methylene group appears as a multiplet near δ 0.8–1.2 ppm .

  • ¹³C NMR: The ethanone carbonyl carbon is typically observed at δ 205–210 ppm .

Synthetic Pathways and Optimization

The synthesis of this compound can be extrapolated from methods used for analogous pyrrolidine derivatives. A representative route involves:

Pyrrolidine Ring Formation

Cyclization of 1,4-diamines (e.g., 1,4-diaminobutane) under acidic conditions yields the pyrrolidine core. For example, treatment with hydrochloric acid at 80°C produces the ring in ~70% yield .

Chloro-Ethanone Functionalization

Reaction with chloroacetyl chloride in dichloromethane at 0°C completes the synthesis, yielding the target compound in 50–65% yield .

Table 1: Comparative Yields for Key Synthetic Steps

StepReagents/ConditionsYield (%)
Pyrrolidine formationHCl, 80°C, 12 h70
AlkylationBrCH₂-C₃H₅, K₂CO₃, DMF, 24 h65
ChloroacetylationClCH₂COCl, DCM, 0°C, 2 h55
Target OrganismAssumed MIC (mg/mL)Proposed Mechanism
Staphylococcus aureus0.015–0.03Cell wall synthesis inhibition
Escherichia coli0.02–0.04DNA gyrase binding
Influenza A (H1N1)0.1–0.3RdRp inhibition

Comparative Analysis with Structural Analogs

The 3-position substitution distinguishes this compound from closely related derivatives:

Table 3: Key Differences in Biological Activity

CompoundSubstituent PositionMIC vs. S. aureus (mg/mL)
2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone20.012
Target Compound30.015 (predicted)
2-Chloro-1-{4-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone40.025

The 3-substituted isomer likely balances steric effects and electronic donation, optimizing target engagement.

Industrial and Research Applications

Medicinal Chemistry

This compound serves as a precursor for developing kinase inhibitors. The chloro-ethanone group can be replaced with fluorinated analogs to enhance metabolic stability.

Material Science

Pyrrolidine derivatives are explored as ligands in catalytic systems. The cyclopropane moiety may stabilize metal complexes in cross-coupling reactions.

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